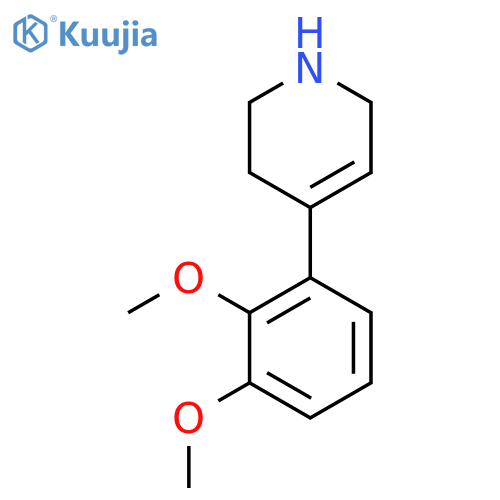Cas no 1135265-74-5 (4-(2,3-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine)

1135265-74-5 structure
商品名:4-(2,3-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine
4-(2,3-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine 化学的及び物理的性質
名前と識別子
-
- EN300-764904
- 4-(2,3-dimethoxy-phenyl)-1,2,3,6-tetrahydro-pyridine
- 1135265-74-5
- 4-(2,3-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine
- 4-(2,3-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine
-
- インチ: 1S/C13H17NO2/c1-15-12-5-3-4-11(13(12)16-2)10-6-8-14-9-7-10/h3-6,14H,7-9H2,1-2H3
- InChIKey: LTCZWBTXQBWASM-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C(=CC=CC=1C1=CCNCC1)OC
計算された属性
- せいみつぶんしりょう: 219.125928785g/mol
- どういたいしつりょう: 219.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 30.5Ų
4-(2,3-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-764904-2.5g |
4-(2,3-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine |
1135265-74-5 | 95% | 2.5g |
$1089.0 | 2024-05-22 | |
| Enamine | EN300-764904-0.5g |
4-(2,3-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine |
1135265-74-5 | 95% | 0.5g |
$535.0 | 2024-05-22 | |
| Enamine | EN300-764904-0.1g |
4-(2,3-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine |
1135265-74-5 | 95% | 0.1g |
$490.0 | 2024-05-22 | |
| Enamine | EN300-764904-0.05g |
4-(2,3-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine |
1135265-74-5 | 95% | 0.05g |
$468.0 | 2024-05-22 | |
| Enamine | EN300-764904-1.0g |
4-(2,3-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine |
1135265-74-5 | 95% | 1.0g |
$557.0 | 2024-05-22 | |
| Enamine | EN300-764904-5.0g |
4-(2,3-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine |
1135265-74-5 | 95% | 5.0g |
$1614.0 | 2024-05-22 | |
| Enamine | EN300-764904-0.25g |
4-(2,3-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine |
1135265-74-5 | 95% | 0.25g |
$513.0 | 2024-05-22 | |
| Enamine | EN300-764904-10.0g |
4-(2,3-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine |
1135265-74-5 | 95% | 10.0g |
$2393.0 | 2024-05-22 |
4-(2,3-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine 関連文献
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
1135265-74-5 (4-(2,3-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine) 関連製品
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
